3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a cyano group at the third position, an isopropyl group at the sixth position, a keto group at the second position, and a carboxylic acid group at the fourth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form an intermediate, which then reacts with active methylene nitriles to afford the desired compound . The reaction conditions typically involve refluxing the reactants in ethanol in the presence of a catalytic amount of glacial acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor antagonists. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Studies have indicated that these derivatives may possess antiproliferative, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can act as a receptor antagonist by binding to receptors and preventing the binding of natural ligands. The pathways involved in these interactions include inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 4-Cyano-2-oxo-1,2-dihydropyridine-3-carboxamide
- 6-Mercapto-2-oxonicotinic acid
Comparison: Compared to similar compounds, 3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of the isopropyl group at the sixth position and the cyano group at the third position. These structural features contribute to its distinct chemical reactivity and biological activity. For instance, the isopropyl group enhances its lipophilicity, which can improve its interaction with biological membranes and targets .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-cyano-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5(2)8-3-6(10(14)15)7(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
ZYGBDLIMKOVILB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=O)N1)C#N)C(=O)O |
Origin of Product |
United States |
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